

physicochemical properties of 4-(Butylsulfonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(Butylsulfonyl)phenylboronic acid

Cat. No.: B578240

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An In-depth Technical Guide on the Physicochemical Properties of 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Butylsulfonyl)phenylboronic acid**, a versatile building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for property determination, and its application in common synthetic methodologies.

Core Physicochemical Properties

4-(Butylsulfonyl)phenylboronic acid is a bifunctional organic compound containing both a boronic acid moiety and a sulfonyl group. These functional groups impart specific properties that are crucial for its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group significantly influences the Lewis acidity of the boronic acid.

General Properties

A summary of the key identifying and physical properties of **4-(Butylsulfonyl)phenylboronic acid** is presented below.

Property	Value	Reference
CAS Number	1217501-02-4	[1]
Molecular Formula	C ₁₀ H ₁₅ BO ₄ S	[1]
Molecular Weight	242.10 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically ≥96%	[1]

Calculated and Predicted Properties

Quantitative data for some physicochemical properties are not readily available in peer-reviewed literature. The following table includes predicted values for properties such as pKa and logP, which are critical for understanding the compound's behavior in various solvent systems and its potential as a drug candidate. For comparison, data for structurally similar compounds are also included.

Property	4-(Butylsulfonyl)phenylboronic acid	4-(Methylsulfonyl)phenylboronic acid	4-(Ethylsulfonyl)phenylboronic acid	Phenylboronic acid
pKa	~7.1 (estimated based on analogs)	7.22 ± 0.10 (Predicted)[3]	N/A	8.83[4]
Melting Point (°C)	N/A	289-293[5][6]	N/A	216[4]
logP	N/A	N/A	-0.84	N/A
Topological Polar Surface Area (TPSA)	N/A	N/A	74.6 Å²[7]	N/A
Hydrogen Bond Acceptors	N/A	N/A	4[7]	N/A
Hydrogen Bond Donors	N/A	N/A	2[7]	N/A
Rotatable Bonds	N/A	N/A	3[7]	N/A

Solubility Profile

Specific quantitative solubility data for **4-(Butylsulfonyl)phenylboronic acid** in a range of organic solvents is not extensively documented. However, based on its structure and the properties of related compounds, a qualitative solubility profile can be inferred. The presence of the polar sulfonyl group and the boronic acid moiety suggests good solubility in polar organic solvents.[8] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents but has low solubility in nonpolar hydrocarbon solvents.[8][9]

Solvent Class	Expected Solubility	Rationale
Polar Protic (e.g., Methanol, Ethanol)	High	The compound can act as a hydrogen bond donor and acceptor.
Polar Aprotic (e.g., DMF, DMSO, THF)	High	The polarity of the solvent can solvate the polar functional groups.
Nonpolar (e.g., Hexanes, Toluene)	Low	The overall polarity of the molecule is too high for effective solvation in nonpolar media.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the successful application of **4-(Butylsulfonyl)phenylboronic acid** in synthesis.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an arylboronic acid can be determined by monitoring the change in its UV absorbance as a function of pH. The introduction of electron-withdrawing groups like the sulfonyl group is known to lower the pKa of phenylboronic acid, making it a stronger Lewis acid.^[10]

Protocol:^[10]^[11]

- Solution Preparation:** Prepare a stock solution of **4-(Butylsulfonyl)phenylboronic acid** in a suitable solvent (e.g., acetonitrile). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3.6 to 13.5).
- Sample Preparation for Measurement:** In a 96-well UV-transparent microtiter plate, add a small aliquot of the boronic acid stock solution to each well containing the buffer solutions of varying pH.

- Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum (e.g., 200-400 nm) for each well using a plate reader.
- Data Analysis: Normalize the obtained spectra. Plot the difference between the maximal and minimal spectral absorbances against the pH. The pKa is determined by fitting the resulting sigmoidal curve using a four-parameter logistic fit.

General Protocol for Suzuki-Miyaura Cross-Coupling

4-(Butylsulfonyl)phenylboronic acid is a key reagent in the Suzuki-Miyaura reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.[\[12\]](#)

Materials:

- Aryl halide (1.0 mmol)
- **4-(Butylsulfonyl)phenylboronic acid** (1.2-1.5 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
- Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)

Procedure:[\[12\]](#)[\[13\]](#)

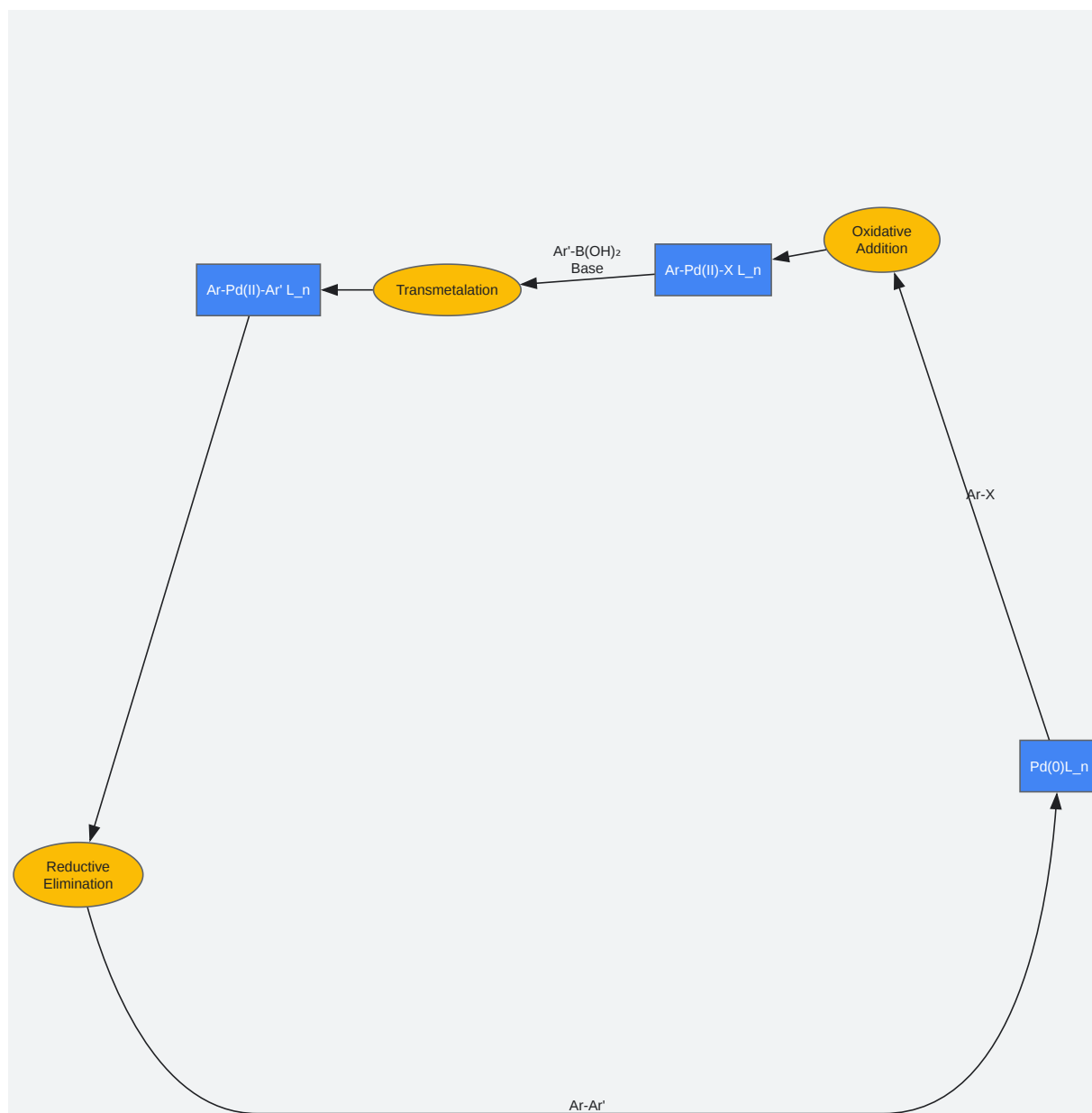
- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, **4-(Butylsulfonyl)phenylboronic acid**, and the base.
- Catalyst Addition: Add the palladium catalyst and any additional ligands if required.
- Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

- **Monitoring:** Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

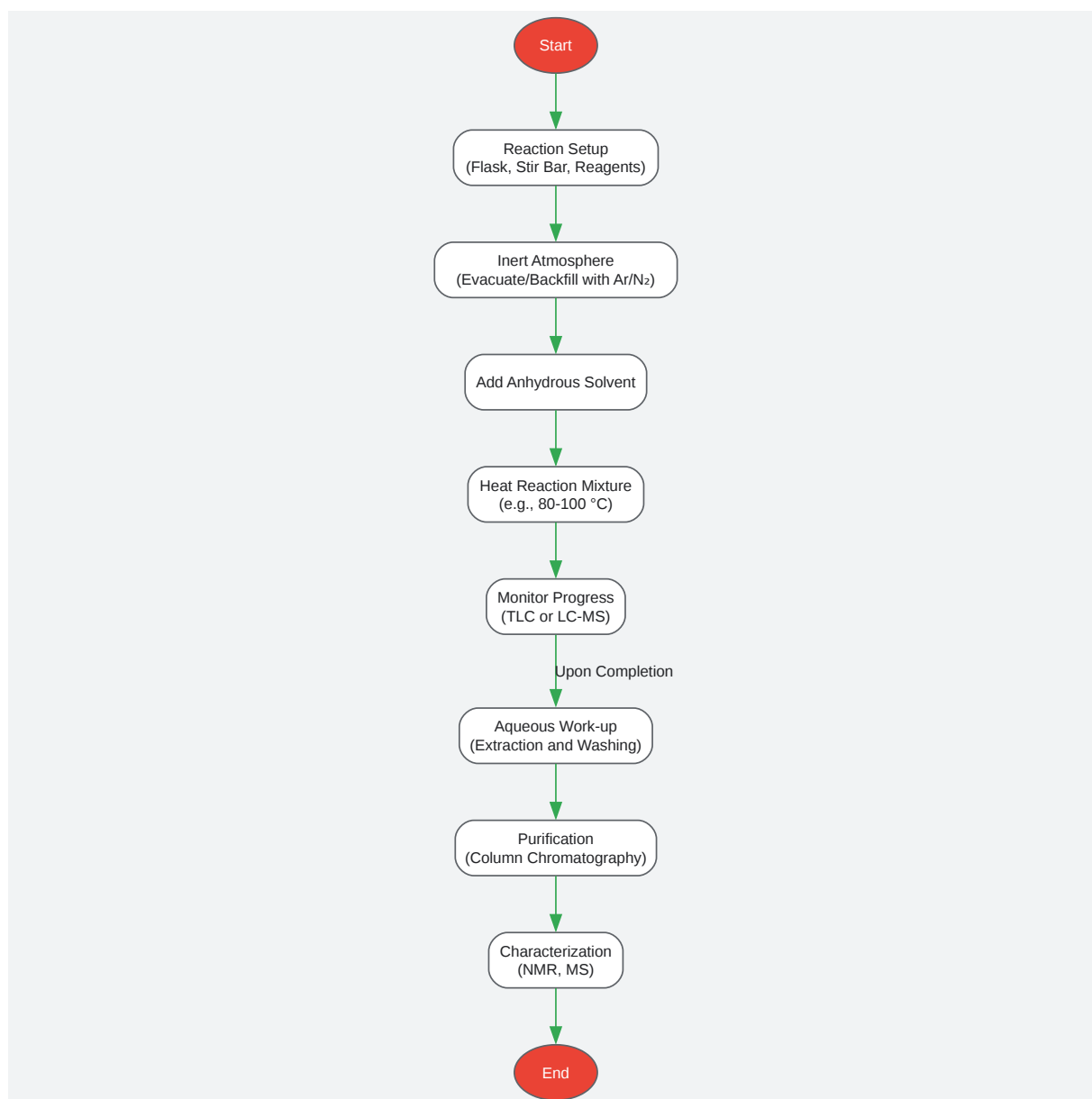


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Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using **4-(Butylsulfonyl)phenylboronic acid**.



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Caption: A standard laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.

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